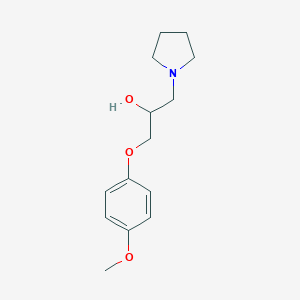![molecular formula C18H16N4OS B256866 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256866.png)
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential applications in various scientific research areas, including drug discovery and development, cancer treatment, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins involved in the pathogenesis of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and inhibit the activity of topoisomerase II. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential anticancer and neuroprotective properties, as well as its ability to inhibit the activity of topoisomerase II and the aggregation of amyloid beta peptides. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to determine its safety and efficacy in vivo, as well as studies to investigate its potential applications in other scientific research areas, such as infectious diseases and inflammation. Additionally, studies to optimize its synthesis and improve its pharmacokinetic properties may also be warranted.
Méthodes De Synthèse
The synthesis of 3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenol with benzyl isothiocyanate in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-amino-1,2,4-triazole to yield the final product.
Applications De Recherche Scientifique
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases, with studies showing its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
Nom du produit |
3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H16N4OS |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-benzyl-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-13-7-5-6-10-15(13)23-12-17-21-22-16(19-20-18(22)24-17)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
Clé InChI |
DJUMFVQUUCKVCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)



![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)



![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

